8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Overview
Description
Synthesis Analysis
While specific synthesis methods for 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol were not found, a related compound was synthesized using a mixture of pyrazolo[1,5-a]pyrimidin-3-bromine derivative or 8-bromo-N-(4-methoxybenzyl)-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-amine, boronic acid or aryl boronate ester, aq K3PO4, and PdCl2dppf.DCM in THF .Scientific Research Applications
Synthesis and Chemical Properties
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol and its analogs have been a subject of interest due to their unique chemical structure and reactivity. Kobe, Robins, and O'Brien (1974) demonstrated that 3-aminopyrazole could be used as a starting material for preparing various pyrazolo[1,5-a]-1,3,5-triazines, which included 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol. They found that electrophilic substitution typically occurs at the 8-position of this ring system (Kobe, Robins, & O'Brien, 1974).
Enzymatic Activity and Pharmacology
Research has explored the use of pyrazolo[1,5-a][1,3,5]triazines, including 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol, in pharmacology, particularly as enzyme inhibitors. Senga, O'Brien, Scholten, Novinson, Miller, and Robins (1982) investigated various substituted pyrazolo[1,5-a]-1,3,5-triazines as inhibitors of cAMP phosphodiesterase, finding that some compounds in this class showed significant inhibitory activity, surpassing that of theophylline (Senga et al., 1982).
Synthesis Techniques
Efficient synthesis methods for pyrazolo[1,5-a][1,3,5]triazines, including derivatives similar to 8-bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol, have been developed. Raboisson, Schultz, Lugnier, and Bourguignon (2002) reported a two-step synthesis method for 8-acylated pyrazolo[1,5-a]-1,3,5-triazines, which is significant for its high yield and strategic approach involving N-methyl-N-phenylamino activating group (Raboisson et al., 2002).
Biological Activity
In the context of biological activity, the pyrazolo[1,5-a][1,3,5]triazines have been studied for their potential medicinal properties. For example, Al-Adiwish, Abubakr, and Alarafi (2017) synthesized new pyrazolo[5, 1-c][1, 2, 4] triazines from 5-aminopyrazole and studied their biological activity, including cytotoxicity against breast cancer cells (MCF7), demonstrating the potential of these compounds in cancer research (Al-Adiwish, Abubakr, & Alarafi, 2017).
properties
IUPAC Name |
8-bromo-2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4OS/c1-13-5-9-4-3(7)2-8-11(4)6(12)10-5/h2H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUIVPDBUPYGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C(=O)N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326603 | |
Record name | 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol | |
CAS RN |
54346-35-9 | |
Record name | 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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